molecular formula C18H8F10O6 B1353974 Di(Pentafluorophenyl) (ethy1enedioxy)diacetate CAS No. 139360-39-7

Di(Pentafluorophenyl) (ethy1enedioxy)diacetate

Cat. No. B1353974
M. Wt: 510.2 g/mol
InChI Key: KAVYOIKWZICKBZ-UHFFFAOYSA-N
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Description

Di(Pentafluorophenyl) (ethy1enedioxy)diacetate, commonly known as DPEN, is a versatile, multi-functional chemical compound used in a variety of scientific research applications. It is a synthetic, fluorinated organic compound that is composed of two pentafluorophenyl groups and two ethylenedioxy groups. DPEN is a colorless, odorless, water-soluble solid that is stable in air and has a relatively low melting point. It is used in a wide range of scientific applications, including organic synthesis, biochemistry, and pharmacology.

Scientific Research Applications

Organic Synthesis and Catalysis

  • Lipase-Catalyzed Transesterification : Sakai et al. (2000) reported the synthesis of optically pure bis(pentafluorophenyl)ethane-1,2-diol derivatives via lipase-catalyzed transesterification. This synthesis pathway highlights the utility of pentafluorophenyl-based compounds in producing chiral materials with potential applications in asymmetric synthesis and catalysis Sakai et al., 2000.

Material Science and Engineering

  • Polymeric Optical Waveguides : Lee and Lee (2006) synthesized ethynyl-terminated fluorinated poly(arylene ether sulfide) using pentafluorophenyl sulfide, highlighting its application in optical waveguides. This material demonstrates high thermal stability and suitable optical properties for telecommunications Lee & Lee, 2006.
  • Electroluminescence in Organic Electronics : Yeh et al. (2006) explored bisindolylmaleimide derivatives with pentafluorophenyl substituents for electroluminescence, indicating the role of these compounds in developing organic electronic devices with improved performance Yeh et al., 2006.

Polymer Chemistry

  • Fluorinated Urethanes and Polyurethanes : Soto et al. (2014) reported an environmentally friendly photoreaction between pentafluorophenyl isocyanate and polyfluorinated alcohols to produce highly fluorinated urethanes and polyurethanes. These materials exhibit significant hydrophobicity and oleophobicity, useful in coatings and other surface treatments Soto et al., 2014.
  • Polymeric Conducting Anodes : Tse et al. (2006) discussed the use of poly(3,4-ethylenedioxythiophene) doped with polystrenesulphonic acid (PEDOT:PSS) as a hole-injecting anode for organic hole transporters, demonstrating the application of fluorinated compounds in enhancing the performance of polymeric conducting materials Tse et al., 2006.

properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) 2-[2-[2-oxo-2-(2,3,4,5,6-pentafluorophenoxy)ethoxy]ethoxy]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H8F10O6/c19-7-9(21)13(25)17(14(26)10(7)22)33-5(29)3-31-1-2-32-4-6(30)34-18-15(27)11(23)8(20)12(24)16(18)28/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAVYOIKWZICKBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCC(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)OCC(=O)OC2=C(C(=C(C(=C2F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H8F10O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Di(Pentafluorophenyl) (ethy1enedioxy)diacetate

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